molecular formula C19H35NO2 B8550005 Hexadecyl Cyanoacetate CAS No. 178246-71-4

Hexadecyl Cyanoacetate

Cat. No.: B8550005
CAS No.: 178246-71-4
M. Wt: 309.5 g/mol
InChI Key: VYKJKXWAMIAGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyl Cyanoacetate is a useful research compound. Its molecular formula is C19H35NO2 and its molecular weight is 309.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

178246-71-4

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

IUPAC Name

hexadecyl 2-cyanoacetate

InChI

InChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20/h2-16,18H2,1H3

InChI Key

VYKJKXWAMIAGRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The esterification reaction of hexadecanol was carried under an inert atmosphere (Argon). 9.9864 g of dicyclohexylcarbodiimide (DCC) and 50 mg of 4-(dimethylamino) pyridine (DMAP), previously dissolved in 50 ml of anhydrous dichloromethane, were added to a solution of cyanoacetic acid (7.4853 g) and of hexadecanol (10.6674 g) in 50 ml of anhydrous dichloromethane plus 5 ml of ethyl acetate. The obtained sample was stirred for 24 hours at room temperature. Then 50 ml of anhydrous hexane were added. The formed solid residue was separated off by filtration under vacuum, and washed with n-hexane (70 ml). The filtrate was concentrated under reduced pressure until obtaining an amorphous yellow solid. It was afterwards purfied by flash chromatography (oil ligroin/ethyl acetate 9/1). 14 g of a white solid were thus obtained.
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10.6674 g
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ligroin ethyl acetate
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Synthesis routes and methods III

Procedure details

The esterification reaction of hexadecanol was carried out under an inert atmosphere (Argon). To a solution of cyanoacetic acid (7.4853 g) and of hexadecanol (10.6674 g) in 50 ml of anhydrous dichloromethane and 5 ml of ethyl acetate, 50 ml of anhydrous dichloromethane containing 9.9864 g of dicyclohexylcarbodiimide (DCC) and 50 mg of 4-(dimethylamino)pyridine (DMAP) were added. The reaction mixture was stirred for 24 hours at room temperature. Then 50 ml of anhydrous hexane were added. The formed solid residue was separated by filtration under vacuum and washed with n-hexane (70 ml). The filtrate was concentrated under reduced pressure until obtaining an amorphous yellow solid, subsequently purified by flash chromatography (ligroin/ethyl acetate 9/1 v/v), yielding 14 g of a white solid.
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10.6674 g
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